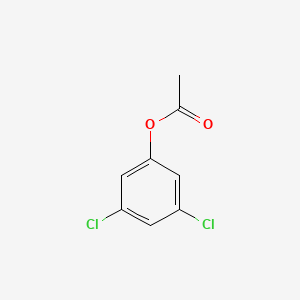

3,5-Dichlorophenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61925-86-8 |

|---|---|

Molecular Formula |

C8H6Cl2O2 |

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(3,5-dichlorophenyl) acetate |

InChI |

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 |

InChI Key |

DPHLEWZTIXLUGZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=CC(=C1)Cl)Cl |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)Cl)Cl |

Other CAS No. |

61925-86-8 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichlorophenyl Acetate and Its Derivatives

Classical Esterification Approaches

The formation of the ester linkage in 3,5-dichlorophenyl acetate (B1210297) is primarily achieved through well-established esterification protocols. These methods involve the reaction of a phenol (B47542) with a carboxylic acid or its activated forms, or through the exchange of an alkoxy group in an existing ester.

Esterification of 3,5-Dichlorophenol (B58162) with Acetic Acid or its Activated Forms

The most direct route to 3,5-dichlorophenyl acetate involves the reaction of 3,5-dichlorophenol with an acetylating agent. Common reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride. chemsrc.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270), or a catalyst to facilitate the ester formation. For instance, the reaction of 3,5-dimethylphenol (B42653) with acetyl chloride in the presence of pyridine and ether has been reported to produce 3,5-dimethylphenyl acetate in high yield. A similar approach can be applied to the synthesis of this compound.

Another effective method utilizes a sulfonated mesoporous silica (B1680970) catalyst for the esterification of 3,5-dimethylphenol with acetic anhydride, achieving rapid reaction times under mild conditions. This catalytic approach offers advantages in terms of catalyst recyclability and milder reaction conditions.

The key components and conditions for these reactions are summarized below:

| Reactants | Reagents/Catalysts | Conditions | Product |

| 3,5-Dichlorophenol | Acetic Anhydride, Acetyl Chloride | Base (e.g., pyridine), Catalyst | This compound |

Transesterification Strategies

Transesterification represents an alternative strategy for the synthesis of aryl acetates. This process involves the interchange of the alkoxy moiety of an ester with a phenol. While less direct than classical esterification, it can be a valuable approach, particularly when the starting phenol is readily available. The transesterification of dimethyl carbonate with phenol has been explored for the production of diphenyl carbonate. atamanchemicals.com More recently, the use of earth-abundant alkali metal species as catalysts for the transesterification of aryl esters with phenols has been developed, offering an environmentally friendly and practical protocol. rsc.org This method has shown that electron-withdrawing groups on the aryl ester can influence the reaction's efficiency. rsc.org

Enzymatic methods, such as those employing lipases like Candida antarctica Lipase B, are also emerging for the transesterification of vinyl acetate with phenols. These biocatalytic approaches offer the advantages of mild reaction conditions and high selectivity, although scalability can be a limitation.

Advanced Synthetic Routes for Related 3,5-Dichlorophenyl-Containing Acetate Scaffolds

The synthesis of more complex acetate derivatives containing the 3,5-dichlorophenyl moiety often requires multi-step sequences and specialized reagents to construct the desired molecular architecture.

Preparation of Methyl 2-Chloro-2-(3,5-dichlorophenyl)acetate

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is a valuable intermediate, and its synthesis involves the introduction of both a chloro and a methyl ester group to the benzylic position of a 3,5-dichlorophenyl precursor. While specific literature on the direct synthesis of this compound is limited, analogous transformations suggest potential routes. For example, the reaction of methyl 2-chloro-2-oxoacetate with substituted toluenes in the presence of a Lewis acid like aluminum chloride can generate α-keto esters. sioc-journal.cn A similar Friedel-Crafts acylation approach with 1,3-dichlorobenzene (B1664543) could potentially yield a precursor that can be further elaborated to the target molecule.

Synthesis of Ethyl 2-(3,5-Dichlorophenyl)acetate

The synthesis of ethyl 2-(3,5-dichlorophenyl)acetate can be achieved through several routes. One common method is the esterification of (3,5-dichlorophenyl)acetic acid with ethanol (B145695) in the presence of an acid catalyst. Another approach involves the reaction of a 3,5-dichlorobenzyl halide with a cyanide source, followed by hydrolysis and esterification of the resulting nitrile.

A related compound, ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, is synthesized from 3,5-dichlorobenzaldehyde. The process involves the formation of an imine with ethylamine, followed by reduction to the corresponding amine and subsequent reaction with ethyl chloroacetate.

Methods for 1-Chloro-3-(3,5-dichlorophenyl)propan-2-one (B2752063) and its Transformations

The synthesis of α-haloketones such as 1-chloro-3-(3,5-dichlorophenyl)propan-2-one serves as a critical step for creating more complex molecules. A plausible synthetic route involves the reaction of 3,5-dichlorobenzyl chloride with the enolate of a protected acetone (B3395972) equivalent, or through a Friedel-Crafts acylation of 1,3-dichlorobenzene with a chloroacetylating agent, though the latter may present regioselectivity challenges. A more direct approach is the nucleophilic substitution of a halide on a precursor like 3,5-dichlorophenylacetone.

Once synthesized, 1-chloro-3-(3,5-dichlorophenyl)propan-2-one is a versatile intermediate for various chemical transformations. The reactivity of α-haloketones is well-documented, with the carbon bearing the halogen being susceptible to nucleophilic attack, and the carbonyl group being reactive towards nucleophiles and reducing agents. researchgate.netresearchgate.net

Key transformations include:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce new functional groups. For instance, reaction with primary or secondary amines can yield aminoketones, which are precursors to biologically active compounds. researchgate.net

Favorskii Rearrangement: Treatment with a base, such as sodium hydroxide (B78521), can induce a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative, specifically a substituted 3-(3,5-dichlorophenyl)propanoic acid, after ring-opening of the cyclopropanone (B1606653) intermediate.

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation yields 1-chloro-3-(3,5-dichlorophenyl)propan-2-ol, which can undergo further reactions, such as epoxide formation.

Haloform Reaction: In the presence of a base and excess halogen, methyl ketones can undergo the haloform reaction to yield a carboxylic acid. masterorganicchemistry.com This would transform the propan-2-one derivative into 3,5-dichlorophenylacetic acid.

These transformations highlight the synthetic utility of 1-chloro-3-(3,5-dichlorophenyl)propan-2-one as a building block in organic synthesis.

Synthesis of 3,5-Dichlorophenethyl Acetate

The synthesis of 3,5-dichlorophenethyl acetate can be achieved through a two-step process starting from the corresponding 3,5-dichlorophenethyl alcohol.

Preparation of 3,5-Dichlorophenethyl Alcohol: This precursor alcohol can be synthesized by the reduction of a suitable carboxylic acid derivative, such as 3,5-dichlorophenylacetic acid or its corresponding ester. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The alcohol product is then isolated after an aqueous workup.

Esterification (Acetylation): The final step is the acetylation of 3,5-dichlorophenethyl alcohol. This is a standard esterification reaction that can be accomplished using several methods:

Fischer Esterification: Reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). jkchemical.comvedantu.com The reaction is typically heated to drive the equilibrium towards the ester product. libretexts.org

Reaction with Acetyl Chloride or Acetic Anhydride: A more reactive approach involves treating the alcohol with acetyl chloride or acetic anhydride. cerritos.edu This reaction is often performed in the presence of a base, like pyridine or triethylamine, to neutralize the HCl or acetic acid byproduct.

The resulting 3,5-dichlorophenethyl acetate can be purified using standard techniques such as distillation or column chromatography.

Catalytic Strategies in the Synthesis of this compound Analogs

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. The synthesis of analogs of this compound, particularly those containing amide and other functionalized phenyl groups, benefits significantly from various catalytic strategies.

Organocatalytic Approaches to Dichlorophenyl Amide Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of amide bonds. catalyticamidation.info While direct catalytic amidation of carboxylic acids and amines is challenging, several organocatalytic methods have been developed that could be applied to the synthesis of 3,5-dichlorophenyl amide derivatives.

Boronic Acid Catalysis: ortho-Iodo-substituted arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines at room temperature. acs.org This method could potentially be used to couple 3,5-dichlorobenzoic acid with various amines. The mechanism is believed to involve the formation of a reactive acylborate intermediate.

Carbodiimide-free Amidation: Reagents like methyltrimethoxysilane (B3422404) [CH₃Si(OMe)₃] have been used for the direct amidation of carboxylic acids with amines, avoiding the need for traditional coupling reagents and producing easily removable byproducts. acs.org

Rearrangement Strategies: Aryl amides can be formed through base-catalyzed reactions of aryl azides with aldehydes. This method proceeds via a triazoline intermediate which rearranges to the amide. This approach would be suitable for synthesizing N-(3,5-dichlorophenyl) amides from 3,5-dichloroazidobenzene.

These organocatalytic methods represent green and efficient alternatives to traditional stoichiometric amide bond formation techniques.

| Catalyst/Reagent System | Substrates | Conditions | Potential Applicability for Dichlorophenyl Amides |

| ortho-Iodoarylboronic Acid | Carboxylic Acid + Amine | Room Temperature, Dehydrating Agent | High potential for coupling 3,5-dichlorobenzoic acid. |

| Methyltrimethoxysilane (MTM) | Carboxylic Acid + Amine | Mild heating | Good potential, offers simple workup. |

| Base (e.g., KOH, t-BuOK) | Aryl Azide + Aldehyde | Room Temp to 140 °C | Applicable for N-(3,5-dichlorophenyl) amides. |

Metal-Mediated Coupling and Halogenation Reactions Relevant to Dichlorophenyl Precursors

Transition-metal catalysis is a powerful tool for the regioselective functionalization of aromatic rings, which is essential for the synthesis of specifically substituted precursors like 3,5-dichloroanilides or 3,5-dichlorobenzoic acids.

Iridium(III)-catalyzed C-H activation has emerged as a particularly effective strategy. For instance, the meta-halogenation of 1,3-disubstituted arenes can be achieved through a two-step, one-pot sequence involving iridium-catalyzed borylation followed by copper-mediated halogenation. organic-chemistry.orgresearchgate.net This method allows for the direct synthesis of 3,5-disubstituted aryl halides from readily available starting materials.

The key steps are:

Iridium-Catalyzed Borylation: An iridium complex, such as [Ir(COD)(OMe)]₂, with a bipyridine ligand catalyzes the reaction of a 1,3-disubstituted arene with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The catalyst directs the borylation to the C5 position (meta to both substituents) with high regioselectivity. organic-chemistry.orgacs.org

Copper-Mediated Halogenation: The resulting arylboronic ester is then reacted in situ with a copper(II) halide (CuBr₂ or CuCl₂) to replace the boryl group with a halogen atom, yielding the desired 3,5-dihalo-substituted product. researchgate.net

This strategy is tolerant of a wide range of functional groups, making it a versatile method for preparing precursors to this compound and its analogs. researchgate.net For example, anilides can be halogenated using this approach to generate precursors for dichlorophenyl amide derivatives.

| Step | Catalyst/Reagent | Substrate | Intermediate/Product | Key Feature |

| 1. Borylation | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | 1,3-Disubstituted Arene | 5-Boryl-1,3-disubstituted Arene | High meta-selectivity |

| 2. Halogenation | CuCl₂ or CuBr₂ | 5-Boryl-1,3-disubstituted Arene | 3,5-Dihalo-substituted Product | Efficient C-Halogen bond formation |

Cyclodextrin-Catalyzed Reactions Involving Dichlorophenyl Compounds

Cyclodextrins (CDs) are cyclic oligosaccharides that can act as supramolecular catalysts, primarily in aqueous media. nih.gov They possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules or moieties. This encapsulation can alter the reactivity and selectivity of chemical reactions. mdpi.comnih.gov

A notable example involves the reduction of vinclozoline, a fungicide containing a 3,5-dichlorophenyl group: 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione . In the presence of β-cyclodextrin (β-CD), the electrochemical reduction mechanism of vinclozoline is significantly altered. mdpi.com

Without Catalyst: The reduction primarily leads to the cleavage of the C-N bond, forming 3,5-dichloroaniline (B42879).

With β-CD Catalyst: When vinclozoline forms an inclusion complex with β-CD, the 3,5-dichlorophenyl group is encapsulated within the hydrophobic cavity. This steric protection changes the reaction pathway. Instead of C-N bond cleavage, the reaction proceeds via dechlorination, where the chlorine atoms are removed from the phenyl ring while the main structure remains intact.

This demonstrates the power of cyclodextrin (B1172386) catalysis to control reaction pathways by modifying the substrate's environment. This principle can be applied to other reactions involving dichlorophenyl compounds, such as selective oxidations, reductions, or substitutions, by using CDs to shield or activate specific parts of the molecule. mdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is typically achieved via Fischer esterification of 3,5-dichlorophenol with acetic acid, catalyzed by a strong acid. jkchemical.com Optimizing this reaction is crucial for maximizing yield, minimizing reaction time, and reducing waste, particularly in an industrial context. numberanalytics.com

The optimization process involves the systematic variation of key reaction parameters to find the ideal conditions. A factorial design of experiments can be employed to efficiently study the effects and interactions of these variables. academicpublishers.org

Key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition. An optimal temperature balances reaction speed and product purity. usm.my

Catalyst Concentration: The amount of acid catalyst (e.g., H₂SO₄) significantly affects the reaction rate. Too little catalyst results in a slow reaction, while too much can cause charring or other side reactions.

Reactant Molar Ratio: Fischer esterification is an equilibrium process. libretexts.org Using an excess of one reactant (usually the less expensive one, acetic acid) can shift the equilibrium towards the product side, increasing the yield.

Water Removal: The removal of water, a byproduct of the reaction, is a critical factor in driving the reaction to completion. This can be achieved using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent. tcichemicals.com

| Parameter | Range of Variation | Rationale |

| Temperature (°C) | 80 - 140 | Balance reaction rate vs. side product formation. |

| Acetic Acid : Phenol Molar Ratio | 1:1 - 5:1 | Shift equilibrium to maximize ester yield. |

| H₂SO₄ Catalyst (mol %) | 1 - 10 | Determine minimum effective catalyst loading. |

| Reaction Time (hours) | 1 - 8 | Find the point of maximum conversion. |

By analyzing the results from such a study, a set of optimal conditions can be determined to produce this compound with the highest possible efficiency and purity.

Reactivity and Chemical Transformations of 3,5 Dichlorophenyl Acetate Scaffolds

Mechanisms of Ester Hydrolysis

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base, with each following a distinct mechanistic pathway.

Investigation of Acid-Catalyzed Hydrolysis Kinetics and Pathways

The acid-catalyzed hydrolysis of esters like 3,5-Dichlorophenyl acetate (B1210297) is a reversible process that results in the formation of 3,5-dichlorophenol (B58162) and acetic acid. rsc.orgchemistrysteps.com The reaction is typically carried out by heating the ester in the presence of a dilute acid, such as sulfuric acid. rsc.org The mechanism generally follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway.

The key steps in the AAC2 mechanism are:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

Elimination of the Leaving Group : The protonated alcohol (3,5-dichlorophenol) is eliminated as a leaving group.

Deprotonation : The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product (acetic acid).

Analysis of Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts the ester into an alcohol and the salt of the carboxylic acid. rsc.orgchemistrysteps.com This process is typically achieved by heating the ester with a strong base, such as sodium hydroxide (B78521). rsc.org The general mechanism is referred to as the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

The steps for the BAC2 mechanism are:

Nucleophilic Attack : The hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, leading to the elimination of the alkoxide leaving group (3,5-dichlorophenoxide).

Acid-Base Reaction : The liberated alkoxide is a strong base and deprotonates the newly formed carboxylic acid (acetic acid), resulting in the formation of a carboxylate salt (acetate) and the alcohol (3,5-dichlorophenol). This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion. youtube.com

Nucleophilic Substitution Reactions on the Dichlorophenyl Ring and Ester Group

The 3,5-Dichlorophenyl acetate molecule offers two primary sites for nucleophilic substitution: the dichlorophenyl ring and the ester group.

On the Dichlorophenyl Ring : Aromatic nucleophilic substitution (SNAr) on the dichlorophenyl ring is generally challenging due to the high electron density of the aromatic system. However, the presence of two electron-withdrawing chlorine atoms can facilitate such reactions, especially under forcing conditions or with very strong nucleophiles. The chlorine atoms can be displaced by nucleophiles like amines or hydroxide ions. smolecule.com

On the Ester Group : The ester group itself can undergo nucleophilic acyl substitution. This is the basis for the hydrolysis reactions discussed previously, where water or hydroxide acts as the nucleophile. Other nucleophiles, such as amines, can also react to form amides in a process known as aminolysis.

Reduction Pathways of the Ester and Halogenated Moieties

The ester and chloro- substituents on the this compound scaffold can be targeted for reduction using various reagents.

Reduction of the Ester Group : The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would yield 3,5-dichlorophenol and ethanol (B145695). A nickel-catalyzed method has also been developed for the one-step reduction of unactivated aryl esters to methyl arenes using an organosilane reducing agent. chemistryviews.org This method offers a way to achieve exhaustive reduction of the ester group. chemistryviews.org

Reduction of the Halogenated Moieties : The chlorine atoms on the phenyl ring can be removed through a process called hydrodehalogenation. This can be achieved using catalytic hydrogenation (e.g., with a palladium catalyst and a hydrogen source) or with metal-catalyzed hydride delivery systems. msu.edu For instance, chloroarenes can be reduced by polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst. msu.edu This reaction is tolerant of other functional groups like esters. msu.edu It is also possible for the reduction of the chloroarenes to occur under certain nickel-catalyzed cross-coupling conditions. nih.gov

| Moiety | Reagent/Conditions | Product(s) | Reference |

|---|---|---|---|

| Ester | LiAlH₄ | 3,5-Dichlorophenol and Ethanol | |

| Ester (Exhaustive) | Ni(cod)₂, NHC ligand, TMDSO, KOtBu | 3,5-Dichloroethylbenzene | chemistryviews.org |

| Chloroarenes | Pd(OAc)₂, PMHS, aq. KF | Phenyl acetate | msu.edu |

Oxidative Transformations and Metabolite Formation

The oxidation of this compound can lead to various transformation products, particularly in biological or environmental systems. The aromatic ring is susceptible to oxidative metabolism.

In biological systems, the metabolism of chlorinated aromatic compounds often involves hydroxylation reactions catalyzed by enzymes like cytochrome P450. oup.com For dichlorinated compounds, this can lead to the formation of dichlorinated phenols and catechols. oup.com Fungi, for instance, have been shown to degrade dichlorinated dibenzo-p-dioxins and dibenzofurans through initial dioxygenase attack, forming corresponding catechols. oup.com In mammals, metabolism of chlorinated aromatic hydrocarbons primarily involves hydroxylation. oup.com Therefore, it is plausible that this compound could be metabolized to hydroxylated derivatives, such as a dichlorohydroxyphenyl acetate, followed by further transformations.

Derivatization Reactions for Structure-Property Relationship Studies

Derivatization of the this compound scaffold is a key strategy in medicinal chemistry and materials science to perform structure-activity relationship (SAR) studies. By systematically modifying the structure, researchers can understand how different functional groups influence the compound's properties.

Common derivatization strategies include:

Modification of the Ester Group : Hydrolysis of the acetate to the corresponding phenol (B47542) (3,5-dichlorophenol) provides a handle for introducing a wide variety of new ester or ether linkages. This allows for the exploration of how the size, electronics, and lipophilicity of this part of the molecule affect its activity.

Substitution on the Aromatic Ring : While direct substitution is challenging, the synthesis can be started from derivatized dichlorophenols to introduce different substituents on the aromatic ring. For example, replacing the chlorine atoms with other halogens like fluorine can be used to study the effects of halogen bonding.

Synthesis of Analogs : Creating analogs with different substitution patterns on the phenyl ring (e.g., 2,4-dichloro or 3,4-dichloro) allows for a direct comparison of how the position of the chloro substituents impacts the desired properties. restek.com

Role in Advanced Organic Synthesis and Building Block Applications

Precursors for Pharmaceutical Intermediates and Lead Compounds

The 3,5-dichlorophenyl structural motif is a recurring feature in numerous biologically active compounds. Consequently, 3,5-Dichlorophenyl acetate (B1210297) and its derivatives serve as crucial starting materials and intermediates in the synthesis of various pharmaceutical agents.

Role in the Synthesis of Dichlorophenyl-containing Drug Scaffolds.jodrugs.comnih.gov

The 3,5-dichlorophenyl group is integral to the structure of many dicarboximide fungicides, which are nitrogen-containing heterocyclic compounds. jodrugs.com This structural element is often a key pharmacophore, contributing significantly to the biological activity of the final drug molecule. The synthesis of these scaffolds frequently involves the incorporation of the 3,5-dichlorophenyl unit, for which 3,5-Dichlorophenyl acetate can be a valuable precursor through various chemical transformations. For instance, derivatives of this compound can be utilized in the development of novel analgesics and receptor antagonists. chemshuttle.com The versatility of the acetate group allows for its conversion into other functional groups, facilitating the construction of complex drug architectures. Furthermore, the 1,4-dihydropyridine (B1200194) scaffold, known for its use in antihypertensive drugs, can be synthesized incorporating a dichlorophenyl group, highlighting the broad applicability of this structural motif in medicinal chemistry. kuleuven.be

Versatility as a Synthetic Intermediate for Diverse Molecular Structures.jodrugs.combenchchem.combenchchem.com

The reactivity of this compound allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis. The ester functional group can undergo hydrolysis to yield 3,5-dichlorophenol (B58162), which can then participate in a variety of subsequent reactions. Alternatively, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility enables the synthesis of a wide array of substituted phenyl derivatives. The compound and its close relatives are recognized as important intermediates for the synthesis of various organic compounds, including those with potential applications in both the pharmaceutical and agrochemical industries.

Applications in Agrochemical Research and Development

The 3,5-dichlorophenyl moiety is a key structural feature in a number of commercially important agrochemicals, particularly fungicides. This compound serves as a valuable building block in the synthesis of these vital agricultural products.

Intermediate for the Synthesis of Dicarboximide Fungicides (e.g., Iprodione).jodrugs.comwikipedia.org

Dicarboximide fungicides are a class of agricultural chemicals used to control a variety of fungal diseases in crops. jodrugs.com A prominent example is Iprodione (B1672158), a broad-spectrum contact fungicide. wikipedia.orggoogle.com The synthesis of Iprodione and other dicarboximide fungicides, such as Vinclozolin and Procymidone, relies on the incorporation of the 3,5-dichlorophenyl group. jodrugs.com While the direct synthesis from this compound is not the primary route, the acetate can be a precursor to key intermediates like 3,5-dichloroaniline (B42879), which is a fundamental starting material. The general structure of these fungicides consists of a cyclic imide with a 3,5-dichlorophenyl group attached to the nitrogen atom. researchgate.net

The degradation of Iprodione in the environment has been studied, and it has been found to break down into several metabolites, including N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and eventually 3,5-dichloroaniline. nih.govcdnsciencepub.comresearchgate.net This highlights the importance of the 3,5-dichlorophenyl substructure to the fungicidal activity.

| Fungicide | Chemical Class | Key Structural Feature |

| Iprodione | Dicarboximide | 3,5-Dichlorophenyl group |

| Vinclozolin | Dicarboximide | 3,5-Dichlorophenyl group |

| Procymidone | Dicarboximide | 3,5-Dichlorophenyl group |

Development of Plant Growth Regulatory Compounds (analogous to synthetic auxins).smolecule.com

Synthetic auxins are a class of plant growth regulators that can influence various aspects of plant development. researchgate.net While direct evidence for the use of this compound in the development of auxin analogs is not extensively documented in the provided search results, the structural features of dichlorophenyl compounds are present in some plant growth regulators. For example, 1-(2,3-Dichlorophenyl)urea has been used in the synthesis of compounds with cytokinin-like activity. glpbio.com Furthermore, 5-(3,5-Dichlorophenyl)picolinic acid is noted for its potential application in studies related to plant growth regulation. smolecule.com This suggests that the 3,5-dichlorophenyl scaffold, which can be derived from this compound, is a viable platform for the design and synthesis of new plant growth regulatory compounds.

Building Block for Heterocyclic Compounds.sid.ir

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.net this compound and its derivatives serve as valuable starting materials for the synthesis of a variety of heterocyclic systems.

Strategic Importance in Multi-Step Organic Synthesis

This compound is a specialized chemical compound that holds strategic significance as a building block and intermediate in advanced multi-step organic synthesis. Its utility stems from the unique electronic properties conferred by the dichloro-substituted phenyl ring and the reactivity of the acetate functional group. The strategic placement of two chlorine atoms on the aromatic ring creates a stable and predictable platform for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.

The primary strategic value of this compound in multi-step synthesis lies in its dual function as both a stable precursor and a protected form of the highly useful 3,5-dichlorophenol moiety. The acetate group serves as an effective protecting group for the phenolic hydroxyl group. In a complex synthesis, it is often necessary to perform chemical transformations on other parts of a molecule while preventing the reactive phenol (B47542) from participating in unwanted side reactions. By converting the phenol to the more stable acetate ester, chemists can carry out other synthetic steps with greater control and efficiency. Subsequently, the acetate group can be readily removed through simple hydrolysis to regenerate the phenol, which can then be used for further functionalization.

The presence of the two electron-withdrawing chlorine atoms on the phenyl ring significantly influences the reactivity of the molecule. These substituents make the aromatic ring less susceptible to electrophilic substitution, allowing for selective reactions at the acetate group or other functional groups present in a larger molecule. This predictable reactivity is a crucial asset in the precise and controlled environment of multi-step total synthesis, where achieving high yields and minimizing byproducts is paramount.

The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| IUPAC Name | (3,5-dichlorophenyl) acetate | nih.gov |

| CAS Number | 61925-86-8 | nih.gov |

| Molecular Formula | C₈H₆Cl₂O₂ | nih.gov |

| Molecular Weight | 205.03 g/mol | nih.gov |

| Appearance | White crystalline solid | lookchem.com |

The strategic application of this compound is exemplified in synthetic routes where the 3,5-dichlorophenyl unit is essential for the target molecule's final function, often related to biological activity in medicinal chemistry or materials science. Its role as a stable, protected, and versatile building block underscores its importance in the design and execution of complex and efficient multi-step synthetic strategies.

Environmental Biotransformation and Degradation Pathways Involving 3,5 Dichlorophenyl Acetate Metabolites

Metabolic Pathways of Dicarboximide Fungicides

Dicarboximide fungicides, such as iprodione (B1672158) and vinclozolin, undergo a series of metabolic transformations in the environment, leading to the formation of various intermediate compounds. These pathways are crucial in determining the persistence and potential toxicity of the parent fungicides and their metabolites.

The degradation of the dicarboximide fungicide iprodione can lead to the formation of (3,5-dichlorophenylurea) acetic acid, also referred to as 3,5-Dichlorophenylurea-Acetate or metabolite II. One identified pathway involves the initial transformation of iprodione to N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine, which is then further degraded to (3,5-dichlorophenylurea) acetic acid. This process has been observed in studies involving iprodione-degrading bacteria. For instance, Azospirillum sp. A1-3 has been shown to degrade iprodione to (3,5-dichlorophenylurea) acetic acid.

A key and often persistent metabolite arising from the degradation of dicarboximide fungicides is 3,5-dichloroaniline (B42879) (3,5-DCA). The biotransformation of intermediate metabolites, including 3,5-Dichlorophenylurea-Acetate, can lead to the formation of 3,5-DCA. Microbial degradation is the primary process controlling the dissipation of iprodione in the soil, which ultimately results in the formation of 3,5-DCA. This transformation is significant as 3,5-DCA is considered the most recalcitrant and toxic of the dichloroaniline isomers.

The conversion of iprodione to 3,5-DCA has been demonstrated in soil microcosm studies, where the dissipation of iprodione is accompanied by the formation of 3,5-DCA. The rate of this transformation and the concentration of 3,5-DCA formed can be influenced by the initial dose of the parent fungicide.

Microbial Degradation Processes of Dichlorophenyl Compounds

The breakdown of dichlorophenyl compounds in the environment is largely mediated by a diverse array of microorganisms. These microbes possess the enzymatic machinery to utilize these xenobiotics as sources of carbon and energy, thereby playing a critical role in their detoxification and removal from ecosystems.

Several bacterial strains have been identified for their capacity to degrade dichlorophenyl compounds and their precursors.

Arthrobacter sp. : Strains of Arthrobacter have been shown to be involved in the degradation of iprodione. For example, an Arthrobacter sp. strain was found to initiate the degradation of iprodione. Other research has also highlighted the ability of Arthrobacter species to metabolize compounds like 2,4-dichlorophenoxyacetate.

Achromobacter sp. : Species of Achromobacter have also been identified as effective degraders of iprodione and other chlorinated aromatic compounds. An Achromobacter sp. strain was shown to be necessary to cleave an intermediate metabolite of iprodione to produce 3,5-DCA. Furthermore, Achromobacter species have been reported to degrade 2,4-dichlorophenol (B122985) and phenol (B47542).

Bacillus megaterium : This bacterium has demonstrated the ability to mineralize several dichloroaniline isomers, including 3,5-DCA, using them as sole sources of carbon and energy. Bacillus megaterium is known for its presence in soil and its ability to produce a variety of metabolites.

Table 1: Bacterial Strains Involved in Dichlorophenyl Compound Degradation

| Bacterial Strain | Degraded Compound(s) | Key Findings |

| Arthrobacter sp. | Iprodione, 2,4-Dichlorophenoxyacetate | Initiates the degradation of iprodione. Metabolizes 2,4-dichlorophenoxyacetate. |

| Achromobacter sp. | Iprodione, 2,4-Dichlorophenol, Phenol | Cleaves intermediate metabolite of iprodione to form 3,5-DCA. Degrades 2,4-dichlorophenol and phenol. |

| Bacillus megaterium | 3,5-Dichloroaniline and other DCA isomers | Mineralizes various DCA isomers as a sole carbon and energy source. |

The microbial degradation of dichlorophenyl compounds proceeds through specific catabolic pathways involving the formation of various intermediate products. For instance, the degradation of iprodione by a consortium of Arthrobacter sp. and Achromobacter sp. leads to the formation of 3,5-dichloroaniline (3,5-DCA) through intermediate metabolites.

In the case of Bacillus megaterium IMT21, the degradation of 3,5-DCA proceeds via dichloroacetanilide. This is distinct from the pathway observed for other dichloroaniline isomers by the same bacterium, which are degraded through dichloroaminophenol metabolites. The identification of these intermediates is crucial for understanding the complete degradation pathway and the potential for the accumulation of other, potentially toxic, compounds.

Enzymatic Mechanisms in Xenobiotic Biotransformation

The biotransformation of xenobiotics, including chlorinated aromatic compounds, is facilitated by a range of enzymes produced by microorganisms and other organisms. These enzymatic reactions are fundamental to the detoxification and elimination of foreign compounds from the body and the environment.

Xenobiotic metabolism generally occurs in two phases. Phase I reactions introduce or expose functional groups (such as -OH, -NH2, -SH, or -COOH) on the xenobiotic molecule through processes like oxidation, reduction, and hydrolysis. Key enzymes in this phase include cytochrome P450s (CYPs), which are a superfamily of enzymes that play a central role in the metabolism of a wide variety of compounds.

Phase II reactions involve the conjugation of the modified xenobiotic with endogenous molecules, which increases their water solubility and facilitates their excretion.

The efficiency of these enzymatic processes can be influenced by various factors, including the genetic makeup of the organism and exposure to other chemicals that can induce or inhibit enzyme activity. In the context of 3,5-Dichlorophenyl acetate (B1210297) and related compounds, enzymes such as hydrolases and oxidases are critical for breaking down the ester linkage and cleaving the aromatic ring, respectively. For example, cytochrome P450-mediated metabolism has been implicated in the hepatotoxicity of a related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione, suggesting a role for these enzymes in its biotransformation.

Role of Amidohydrolase Enzymes in Amide Bond Hydrolysis

Amidohydrolase enzymes play a critical role in the initial breakdown of many amide-containing pesticides, a process that can lead to the formation of chloroaniline metabolites. These enzymes catalyze the hydrolysis of amide bonds, representing a key step in the degradation pathway. While 3,5-dichlorophenyl acetate itself is an ester, its environmentally relevant precursor pesticides often contain amide linkages that, upon hydrolysis, lead to the formation of 3,5-DCA.

The degradation of the herbicide propanil, for instance, provides a well-documented model for this process. Propanil is hydrolyzed by various microorganisms and plants into 3,4-dichloroaniline (B118046) (a compound structurally similar to 3,5-DCA) and propionic acid. This reaction is catalyzed by aryl acylamidases, a type of amidohydrolase. Numerous soil bacteria have demonstrated the ability to hydrolyze propanil.

Recent research has identified specific amidohydrolases with high efficacy in degrading amide herbicides. For example, a novel amidohydrolase, AmiH52, isolated from a soil metagenomic library, demonstrated a high degradation rate for propanil, transforming it into 3,4-DCA. Similarly, the bifunctional amidase PamC from Rhodococcus sp. C-1 also catalyzes the hydrolysis of propanil's amide bond to produce 3,4-dichloroaniline. The degradation of iprodione proceeds through intermediates such as (3,5-dichlorophenylurea) acetic acid, which can be further degraded to 3,5-DCA by bacterial strains, a process likely involving the hydrolytic cleavage of an amide-like bond.

Oxidative Biotransformation via Laccase Mediator Systems

Laccase enzymes, which are copper-containing oxidases found in fungi, bacteria, and plants, offer a promising avenue for the detoxification of chloroaniline metabolites like 3,5-DCA. nih.govmdpi.com Laccases can oxidize a wide array of aromatic compounds, but their ability to degrade non-phenolic compounds like 3,5-DCA is significantly enhanced by the presence of small redox-active molecules known as mediators. nih.govresearchgate.net This combination is referred to as a Laccase-Mediator System (LMS). researchgate.net

The mechanism involves the laccase enzyme oxidizing the mediator, which then acts as an electron shuttle, oxidizing the target pollutant that the enzyme cannot directly act upon. researchgate.net Research has shown that LMS can be highly effective in degrading 3,5-DCA. A study utilizing a laccase from the fungus Trametes versicolor demonstrated a near-complete reduction of 3,5-DCA in aqueous solutions within 24 hours when specific phenolic mediators were used. nih.gov Catechol was identified as a particularly effective mediator, achieving 99-100% degradation of 3,5-DCA. nih.gov To enhance stability and reusability, laccase can be immobilized on microporous supports; such systems have also proven efficient at removing 3,5-DCA from aqueous media. proquest.com

Table 1: Efficiency of Laccase-Mediator Systems in 3,5-DCA Degradation

| Laccase Source | Mediator | System Type | Degradation Efficiency | Time Frame | Reference |

|---|---|---|---|---|---|

| Trametes versicolor | Catechol | Free Enzyme | 99-100% | 24 hours | nih.gov |

| Trametes versicolor | Syringaldehyde | Free Enzyme | 40.51% | 24 hours | nih.gov |

| Fungal Laccase | Catechol | Immobilized Enzyme | 99-100% | 72 hours | proquest.com |

Environmental Fate Studies in Soil and Aqueous Systems

The environmental fate of 3,5-DCA, a key metabolite, is a significant concern due to its potential for persistence and toxicity. scribd.com Studies show that 3,5-DCA is formed in soil following the application of fungicides like iprodione. Its persistence in the environment is variable and depends heavily on microbial activity.

In agricultural soil, the degradation half-life of 3,5-DCA has been reported to range from 4.11 to 6.62 days, indicating that microbial communities can effectively dissipate the compound. researchgate.net However, under sterile conditions where microbial degradation is absent, the hydrolysis half-life is substantially longer, ranging from 40.8 to 86.6 days. researchgate.net This highlights the central role of biotic processes in its degradation. Compared to other isomers, 3,5-DCA is often considered the most recalcitrant and difficult to degrade. The primary biotransformation pathways for 3,5-DCA include N-oxidation, N-acetylation, and phenyl ring oxidation. nih.gov

Chloroanilines in general can accumulate in soil and water, undergoing various chemical transformations. crimsonpublishers.com The related metabolite 3,4-dichloroaniline, for example, is known to be persistent in soil and has been detected in both groundwater and surface waters. nih.govresearchgate.net

Table 2: Dissipation Kinetics of 3,5-DCA in Different Systems

| System | Condition | Reported Half-Life (DT50) | Reference |

|---|---|---|---|

| Agricultural Soil | Biotic | 4.11 - 6.62 days | researchgate.net |

| Aqueous System | Sterile (Abiotic Hydrolysis) | 40.8 - 86.6 days | researchgate.net |

Influence of Environmental Factors on Biotransformation Kinetics

The kinetics of biotransformation for pesticide metabolites like 3,5-DCA are not static but are influenced by a range of environmental factors. mdpi.com These factors primarily affect the activity of soil microorganisms and the rates of chemical reactions such as hydrolysis. mdpi.commissouri.edu Key influencing factors include soil pH, temperature, moisture content, and the amount of soil organic matter. mdpi.com

Temperature: Microbial metabolism and enzymatic activity generally increase with higher temperatures, leading to accelerated degradation of pesticides. mdpi.commissouri.edu However, extremely high temperatures can be detrimental to microbial life. mdpi.com For the biodegradation of hexachlorocyclohexane (B11772) isomers, an incubation temperature of 30°C was found to be optimal. acs.org

pH: Soil pH affects both the chemical state of the pesticide and the activity of microorganisms. bpasjournals.com Microbial activity, and thus biodegradation, is often enhanced with an increase in pH, although it tends to decline when the pH exceeds 8.0-8.5. mdpi.com The degradation of some organochlorine pesticides was found to be highest at an initial pH of 8.0 to 9.0. acs.org

Moisture: Water is essential for microbial growth and plays a critical role in pesticide degradation. mdpi.com Soil moisture affects the solubility and bioavailability of pesticides, making them more accessible to microbial attack. mdpi.com Studies have shown that pesticide degradation rates can increase significantly when soil moisture content is 40% or higher. mdpi.com

Organic Matter: Soil organic matter influences pesticide fate primarily through adsorption. mdpi.com Soils with high organic matter or clay content tend to adsorb more pesticide, which can decrease its bioavailability for microbial degradation and slow the degradation rate. mdpi.commissouri.edu

Table 3: General Influence of Environmental Factors on Pesticide Biotransformation

| Factor | Influence on Biotransformation Kinetics | Mechanism | Reference |

|---|---|---|---|

| Temperature | Increases degradation rate up to an optimum | Enhances microbial metabolism and enzyme activity | mdpi.commissouri.edu |

| pH | Optimal range exists; rate often increases with pH up to ~8.5 | Affects microbial activity and the chemical speciation of the compound | mdpi.combpasjournals.com |

| Moisture | Increases degradation rate | Essential for microbial growth; increases pesticide bioavailability | mdpi.com |

| Organic Matter | Can decrease degradation rate | Increases adsorption, reducing bioavailability for microbial attack | mdpi.commissouri.edu |

Advanced Analytical Strategies for the Characterization and Detection of 3,5 Dichlorophenyl Acetate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 3,5-dichlorophenyl acetate (B1210297) from complex matrices and quantifying its concentration. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. When coupled with an electrochemical detector (ED), it offers a highly sensitive and selective method for analyzing electroactive compounds. Although not as common as GC-based methods for this specific analyte, HPLC-ED can be applied to the analysis of 3,5-dichlorophenyl acetate, primarily by targeting the electroactivity of its precursor, 3,5-dichlorophenol (B58162), or potential electroactive degradation products.

The principle of electrochemical detection involves applying a specific potential to a working electrode. When an electroactive analyte passes through the detector cell, it undergoes an oxidation or reduction reaction, resulting in a measurable current that is proportional to the analyte's concentration. nih.gov For related phenolic compounds, this method has proven effective, with detection limits often reaching low nanomolar levels. nih.gov The analysis of this compound via HPLC-ED would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile/water or methanol/water mixture containing a supporting electrolyte to ensure conductivity. The detection sensitivity and selectivity can be optimized by carefully selecting the applied potential, pH, and mobile phase composition. mdpi.com

Gas Chromatography (GC) coupled with an Electron-Capture Detector (ECD) is the preeminent technique for the trace-level analysis of halogenated compounds, including chlorinated phenols and their derivatives like this compound. gcms.cz The ECD is exceptionally sensitive and selective towards electronegative functional groups, such as the chlorine atoms present in the analyte's structure. scioninstruments.com This makes GC-ECD an ideal choice for environmental monitoring and residue analysis. measurlabs.com

The analysis of related chlorinated phenols often involves a derivatization step to enhance volatility and thermal stability, with acetylation being a common method. oup.comjcsp.org.pk This process converts the chlorophenols into their corresponding acetate esters, such as this compound, which are then analyzed directly by GC-ECD. oup.comresearchgate.net The method provides excellent separation on capillary columns (e.g., DB-5) and achieves extremely low detection limits, often in the range of micrograms per liter (µg/L) or nanograms per liter (ng/L). oup.comresearchgate.net For instance, the US Environmental Protection Agency (EPA) has official methods based on GC-ECD for determining chlorophenols, achieving detection limits between 0.58 and 2.2 µg/L. researchgate.net The high sensitivity of the ECD stems from its mechanism, where a radioactive source (typically Nickel-63) emits beta particles, creating a constant current. When electronegative analytes pass through the detector, they capture electrons, causing a drop in the current that is measured as a peak. scioninstruments.com

Table 1: GC-ECD Performance Data for Related Chlorinated Phenols

| Compound Class | Technique | Detection Limit Range | Relative Standard Deviation (RSD) | Relative Recoveries |

|---|---|---|---|---|

| Chlorinated Phenols (acetylated) | GC-ECD | 0.001–0.005 mg/L | 2.2–6.1% | 67.1–101.3% |

| Priority Pollutant Phenols (EPA Method) | GC-ECD | 0.58–2.2 µg/L | Not Specified | Not Specified |

| Chlorinated Phenols (in urine) | GC-ECD | 0.02 µg/L | Not Specified | Not Specified |

Data synthesized from studies on acetylated chlorophenols and standard EPA methods. oup.comjcsp.org.pkresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of this compound. These techniques probe the molecular structure at the atomic and bond level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals:

A singlet in the aliphatic region (around δ 2.1-2.3 ppm) corresponding to the three equivalent protons of the methyl group (CH₃) in the acetate moiety.

Signals in the aromatic region (around δ 7.0-7.5 ppm) for the three protons on the dichlorophenyl ring. Due to the substitution pattern, one proton will appear as a triplet (or a finely split multiplet), and the other two equivalent protons will appear as a doublet.

The ¹³C NMR spectrum provides complementary data, showing unique resonances for each carbon atom in a distinct chemical environment, including the carbonyl carbon of the ester group (around δ 168-170 ppm), the methyl carbon, and the four unique carbons of the dichlorophenyl ring. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for conformational analysis, revealing through-space interactions between the acetate group's protons and the aromatic ring protons, which helps to determine the preferred spatial orientation of the ester group relative to the ring. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Acetyl (CH₃) | ~2.2 | Singlet |

| ¹H | Aromatic (H-2, H-6) | ~7.1 | Doublet |

| ¹H | Aromatic (H-4) | ~7.2 | Triplet |

| ¹³C | Acetyl (CH₃) | ~21 | - |

| ¹³C | Aromatic (C-Cl) | ~135 | - |

| ¹³C | Aromatic (C-H) | ~120-130 | - |

| ¹³C | Carbonyl (C=O) | ~169 | - |

Predicted values are based on standard chemical shift tables and data from similar structures.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. An IR spectrum arises from the absorption of infrared radiation corresponding to the vibrational frequencies of bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrating molecules.

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups:

C=O Stretch: A strong, sharp absorption band around 1760-1770 cm⁻¹ is characteristic of the carbonyl group in an aryl acetate.

C-O Stretch: Strong bands in the 1200-1100 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkage.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bonds within the phenyl ring.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the carbon-chlorine stretching vibrations.

Raman spectroscopy would complement this by providing strong signals for the symmetric vibrations of the dichlorinated phenyl ring, which may be weak in the IR spectrum. nih.gov

Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

For this compound (C₈H₆Cl₂O₂), the monoisotopic mass is 203.97 Da. nih.gov The mass spectrum will show a characteristic molecular ion peak cluster (M⁺) at m/z 204, 206, and 208. This isotopic pattern is a definitive indicator of a molecule containing two chlorine atoms, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Under electron ionization (EI), the molecule fragments in a predictable manner. The most common fragmentation pathway involves the cleavage of the ester bond.

Table 3: Key Mass Fragments of this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 204, 206, 208 | [C₈H₆Cl₂O₂]⁺ | Molecular Ion (M⁺) |

| 162, 164, 166 | [C₆H₃Cl₂O]⁺ | Loss of ketene (B1206846) (CH₂=C=O) |

| 43 | [CH₃CO]⁺ | Acetyl cation; often the base peak |

Data sourced from the MassBank of North America (MoNA). nih.gov

The base peak in the spectrum is typically observed at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺). nih.gov Another significant fragment appears at m/z 162/164, resulting from the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, leaving the 3,5-dichlorophenol radical cation. nih.gov This distinct fragmentation pattern, combined with the isotopic signature of the molecular ion, allows for the confident identification of this compound.

Application of Chiral Stationary Phases in Enantiomeric Resolution (e.g., Cellulose (B213188) Tris(3,5-Dichlorophenyl Carbamate))

The enantiomeric resolution of chiral compounds is a critical aspect of their analysis, given that different enantiomers can exhibit distinct biological and toxicological properties. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for separating enantiomers. researchgate.net Among the most effective and widely used CSPs are those based on polysaccharide derivatives, such as Cellulose Tris(3,5-Dichlorophenyl Carbamate). researchgate.netnih.gov

This CSP, often commercialized under trade names like Chiralpak IC, is produced by immobilizing the chiral selector, cellulose tris(3,5-dichlorophenylcarbamate), onto a silica (B1680970) gel support. researchgate.netnih.gov Its broad applicability stems from its ability to resolve a wide array of chiral analytes under various chromatographic conditions. ingentaconnect.combenthamdirect.com The chiral recognition mechanism is predicated on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. rsc.orgwikipedia.org This selective interaction is governed by a combination of forces, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which create a three-dimensional chiral environment. rsc.org The differing stability of these complexes for each enantiomer leads to differential retention times and, consequently, their separation. wikipedia.org

To illustrate the potential chromatographic parameters for such a separation, the following table presents representative data for the enantiomeric resolution of a structurally analogous dichlorophenyl compound on a Cellulose Tris(3,5-Dichlorophenyl Carbamate) column.

| Parameter | Value |

|---|---|

| Column | Cellulose Tris(3,5-Dichlorophenyl Carbamate) (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Separation Factor (α) | 1.25 |

Detection and Quantification Methodologies in Complex Environmental Samples

The detection and quantification of this compound in complex environmental samples, such as soil and water, present a significant analytical challenge due to the low concentrations at which it may be present and the potential for matrix interference. While validated methods specifically for this compound in environmental matrices are not widely documented, established protocols for similar chlorinated organic compounds, such as chlorophenols and other pesticides, can be adapted. nih.govnih.gov A common and effective approach involves sample extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS). thermofisher.comunt.educromlab-instruments.es

A generalized workflow for the analysis of this compound in soil and water samples would typically include the following steps:

Sample Preparation:

Water Samples: Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone (B3395972) mixture) or solid-phase extraction (SPE) using a sorbent like a modified polystyrene-divinylbenzene copolymer can be employed to isolate and pre-concentrate the analyte. nih.govthermofisher.com

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent system is commonly used to extract the compound from the solid matrix. A cleanup step, potentially using solid-phase extraction cartridges, may be necessary to remove interfering co-extractives.

Chromatographic Separation: A gas chromatograph equipped with a capillary column (e.g., a low-polarity 5% phenyl-methylpolysiloxane phase) would be suitable for separating this compound from other components in the extract. cromlab-instruments.es

Detection and Quantification: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. thermofisher.com Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and allows for the quantification of the target analyte even in the presence of co-eluting matrix components.

The performance of such an analytical method can be characterized by several key parameters, which are presented in the following hypothetical data table for the analysis of this compound in environmental samples.

| Parameter | Water Sample | Soil Sample |

|---|---|---|

| Extraction Method | Solid-Phase Extraction (SPE) | Pressurized Liquid Extraction (PLE) |

| Limit of Detection (LOD) | 0.05 µg/L | 1 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/L | 5 µg/kg |

| Linear Range | 0.15 - 50 µg/L | 5 - 500 µg/kg |

| Recovery | 85 - 105% | 80 - 110% |

| Relative Standard Deviation (RSD) | < 10% | < 15% |

It is important to note that the development and validation of a specific method for this compound would be required to establish its actual performance characteristics for routine environmental monitoring.

Computational Chemistry and Theoretical Investigations of 3,5 Dichlorophenyl Acetate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT can accurately and efficiently compute a wide range of molecular characteristics. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for such calculations, providing a balance between accuracy and computational cost. mdpi.comnih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

For 3,5-dichlorophenyl acetate (B1210297), the key structural features include the planar phenyl ring, the ester group, and the two chlorine substituents. Conformational analysis, particularly concerning the rotation around the C-O ester bond, is crucial for identifying the global minimum energy structure. Studies on similar molecules like phenyl acetate and phenyl benzoate (B1203000) have shown that the orientation of the acetate group relative to the phenyl ring dictates the most stable conformer. nih.govresearchgate.netnih.gov For 3,5-dichlorophenyl acetate, the most stable conformation would likely feature a planar arrangement of the ester group with the phenyl ring to maximize conjugation, though steric hindrance can cause slight deviations.

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on DFT calculations for analogous compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| (O=)C-O | 1.36 | |

| O-C(ring) | 1.41 | |

| C-Cl | 1.74 | |

| Bond Angle (°) | O=C-O | 123.0 |

| C-O-C(ring) | 118.5 | |

| Cl-C-C | 120.0 | |

| Dihedral Angle (°) | C(ring)-O-C=O | ~0 or ~180 |

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com A small gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack. researchgate.netrsc.org The hydrogen atoms of the phenyl ring would exhibit a positive potential, while the electronegative chlorine atoms would also contribute to regions of negative potential.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.8 |

| LUMO Energy (ELUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Note: Values are illustrative, based on typical DFT results for similar aromatic compounds.

Prediction and Interpretation of Vibrational Spectra

DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic frequency analysis can be performed. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculation. nih.gov

The vibrational spectrum of this compound is characterized by several key modes. The most prominent would be the C=O stretching vibration of the ester group, typically appearing as a strong band in the IR spectrum. Other significant vibrations include the C-O stretching of the ester, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. nih.govnih.govspectroscopyonline.com Comparing the computed spectrum with experimental data allows for a detailed assignment of each vibrational band to a specific molecular motion. researchgate.net

| Vibrational Mode | Typical Experimental Range (cm-1) | Predicted Scaled Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3080 |

| C=O Stretch (Ester) | 1770-1750 | 1765 |

| Aromatic C=C Stretch | 1600-1450 | 1580, 1470 |

| C-O Stretch (Ester) | 1250-1050 | 1220, 1100 |

| C-Cl Stretch | 850-550 | 800, 680 |

Quantum Chemical Studies on Reactivity and Selectivity

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. rasayanjournal.co.in These descriptors, based on conceptual DFT, help predict the molecule's stability and reactivity in chemical reactions. researchgate.netnih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These parameters are invaluable for comparing the reactivity of different molecules and predicting how a molecule like this compound will behave in the presence of various reagents. rasayanjournal.co.inpolimi.it For instance, the electrophilicity index can predict its susceptibility to nucleophilic attack.

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.8 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.86 eV |

| Chemical Softness (S) | 1 / η | 0.36 eV-1 |

Molecular Modeling of Interactions with Biological Targets (e.g., Enzyme Active Sites)

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) like this compound might bind to a macromolecular target, such as the active site of an enzyme. nih.govresearchgate.net This is crucial for understanding potential biological activity or toxicity.

A plausible target for this compound could be an esterase, such as acetylcholinesterase, which catalyzes the hydrolysis of ester bonds. A docking simulation would involve placing the this compound molecule into the 3D structure of the enzyme's active site and calculating the most favorable binding orientation and affinity. The simulation evaluates various interactions, including:

Hydrogen Bonds: Between the ester oxygen atoms and amino acid residues like serine or histidine in the active site.

Hydrophobic Interactions: Between the dichlorophenyl ring and nonpolar amino acid residues.

Pi-stacking: Between the aromatic ring of the ligand and aromatic residues like tryptophan or tyrosine.

The results of a docking study are typically expressed as a binding energy or score, which indicates the stability of the ligand-protein complex. mdpi.com This information can help rationalize observed biological activity or guide the design of more potent inhibitors. nih.gov

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in mapping the detailed pathway of a chemical reaction, providing insights into its mechanism and kinetics that are often difficult to obtain experimentally. nih.govresearchgate.net For this compound, a key reaction to study is its hydrolysis back to 3,5-dichlorophenol (B58162) and acetic acid.

Using DFT, the entire reaction coordinate can be explored to identify:

Reactants and Products: The starting materials and final products of the reaction.

Intermediates: Stable species that are formed and consumed during the reaction. For ester hydrolysis, this is typically a tetrahedral intermediate. researchgate.netnih.gov

Transition States (TS): The highest energy point along the reaction pathway connecting reactants/intermediates to products. The structure of the TS is critical for understanding the reaction's feasibility. rsc.org

By calculating the energies of all these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. aip.orgnih.gov Such studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism and explain the role of catalysts (e.g., acid or base) in lowering the activation barrier. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichlorophenyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in predicting the biological activity and toxicity of chemical compounds based on their molecular structures. For dichlorophenyl derivatives, including this compound, QSAR studies have been instrumental in elucidating the key molecular properties that govern their interactions with biological systems. These models mathematically correlate variations in molecular descriptors with observed biological responses, offering a predictive framework that can guide the design of new compounds and assess the potential risks of existing ones.

Research in this area has frequently focused on understanding the toxicity of chlorinated aromatic compounds in various organisms. A central theme in the QSAR modeling of dichlorophenyl derivatives is the significant role of lipophilicity, electronic effects, and steric factors in determining their biological activity.

One area of investigation has been the aquatic toxicity of dichlorinated benzenes. While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, broader studies on dichlorobenzenes provide valuable insights. These studies consistently highlight the importance of the octanol-water partition coefficient (log K_ow), a measure of a compound's lipophilicity or hydrophobicity. A higher log K_ow value generally correlates with increased toxicity, as it facilitates the partitioning of the chemical into biological membranes.

For instance, a hypothetical QSAR model for a series of dichlorobenzene derivatives might take the following form:

log(1/LC50) = a * log(K_ow) + b * Σσ + c * E_s + d

Where:

LC50 is the lethal concentration for 50% of a test population.

log(K_ow) represents the lipophilicity.

Σσ is the sum of Hammett electronic parameters, quantifying the electron-withdrawing or donating nature of the substituents.

E_s is a steric parameter, such as Taft's steric parameter, accounting for the size and shape of the substituents.

a, b, c, and d are regression coefficients determined from the analysis of a training set of compounds.

In the context of fungicidal activity, QSAR models have been developed for various classes of compounds, including phenyl acetates and their derivatives. These models often incorporate topological and physicochemical descriptors to predict the efficacy of compounds against different fungal species. While a specific QSAR model for the fungicidal activity of this compound was not identified, the principles from related studies can be extrapolated.

For a series of substituted phenyl acetates, a QSAR model for fungicidal activity might include descriptors such as:

Topological descriptors: These describe the connectivity and shape of the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Quantum chemical descriptors: These are derived from molecular orbital calculations and can include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Physicochemical descriptors: Besides log K_ow, properties like molar refractivity (MR) and polarizability are often considered.

The following interactive data table provides a hypothetical example of the data used in a QSAR study of the fungicidal activity of a series of substituted phenyl acetates.

The predictive power of QSAR models is heavily dependent on the quality and diversity of the training set of compounds and the statistical methods used for model development and validation. For dichlorophenyl derivatives, these models provide a valuable framework for understanding how subtle changes in the substitution pattern on the phenyl ring can lead to significant differences in biological activity. The insights gained from such computational investigations are crucial for the rational design of new chemicals with desired properties and for the proactive assessment of their potential environmental and biological impact.

Emerging Research Directions and Future Perspectives for 3,5 Dichlorophenyl Acetate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl acetates, including 3,5-Dichlorophenyl acetate (B1210297), often relies on methods that may involve harsh reagents or generate significant waste. Emerging research is focused on developing greener, more sustainable synthetic pathways that align with the principles of green chemistry.

Key Research Thrusts:

Enzymatic Catalysis: The use of enzymes, such as laccases and lipases, as biocatalysts offers a promising alternative to conventional chemical catalysts. researchgate.net These reactions can often be carried out under milder conditions (ambient temperature and pressure) and may not require toxic oxidants or solvents. researchgate.net Research in this area aims to identify or engineer enzymes with high specificity and efficiency for the acetylation of 3,5-dichlorophenol (B58162).

Solvent-Free and Alternative Solvent Systems: A significant focus is on reducing the reliance on volatile organic solvents. Research into solvent-free reaction conditions or the use of greener alternatives, such as fruit juices (which can act as natural acid catalysts), represents an innovative approach to sustainable synthesis. researchgate.net

Catalyst Innovation: The development of novel catalysts, including N-Heterocyclic Carbenes (NHCs), is opening new avenues for chemical transformations. Research into NHC-catalyzed reactions could yield more efficient and selective methods for synthesizing derivatives of 3,5-Dichlorophenyl acetate under controlled conditions. acs.org

These sustainable approaches aim to reduce the environmental footprint associated with the production of this compound and related chemicals, making their synthesis more economically and environmentally viable.

In-depth Elucidation of Enzymatic Degradation Mechanisms and Enzyme Engineering

Understanding how microorganisms break down chlorinated aromatic compounds is fundamental to developing effective bioremediation strategies. While specific data on this compound is limited, research on analogous structures provides a clear roadmap for future investigations. The degradation of the fungicide iprodione (B1672158), for example, proceeds through intermediates to form 3,5-dichloroaniline (B42879) (3,5-DCA), a more recalcitrant compound. researchgate.netnih.gov

Future research will likely focus on: